molecular formula C4H9ClF3NO B6276697 (2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride CAS No. 2763741-45-1

(2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride

Cat. No. B6276697
CAS RN: 2763741-45-1
M. Wt: 179.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride is an organic compound belonging to the class of amines. It is a white crystalline solid with a molecular weight of 225.56 g/mol and a melting point of 151-153 °C. The compound has a variety of applications in the fields of pharmaceuticals, biotechnology, and medicinal chemistry. It is used as a reagent in the synthesis of a variety of compounds, including β-blockers, anti-inflammatory agents, and anti-cancer agents.

Mechanism of Action

The mechanism of action of (2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride is not yet fully understood. However, it is believed to act as a proton donor, which facilitates the formation of a new bond between two molecules. This new bond can then be used to form a variety of compounds, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied. However, it has been shown to have some anti-inflammatory activity in animal models, suggesting it may have potential therapeutic applications. In addition, it has been shown to have some inhibitory activity against certain enzymes, suggesting it may have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using (2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride in laboratory experiments is its relatively low cost and availability. It is also relatively easy to handle and store, making it an ideal reagent for many types of experiments. However, it should be noted that the compound is highly hygroscopic and may require special handling to prevent the formation of clumps.

Future Directions

There are a number of potential future directions for the use of (2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride. These include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, it could be used as a reagent in the synthesis of a variety of compounds, such as β-blockers, anti-inflammatory agents, and anti-cancer agents. Finally, it could be used as a catalyst in the synthesis of cyclic carbonates and in the hydrolysis of esters.

Synthesis Methods

The synthesis of (2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride involves the reaction of 3-methylaminopropan-2-ol with trifluoroacetic anhydride in the presence of a catalyst, such as pyridine. The reaction is carried out at a temperature of 0 °C, followed by the addition of hydrochloric acid to the reaction mixture. The product is then isolated by filtration and purified by recrystallization.

Scientific Research Applications

(2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of β-blockers, anti-inflammatory agents, and anti-cancer agents. It has also been used as a ligand in the synthesis of metal-organic frameworks. In addition, it has been used as a catalyst in the synthesis of cyclic carbonates and in the hydrolysis of esters.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride involves the reaction of (2S)-1,1,1-trifluoro-3-hydroxypropan-2-ol with methylamine in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "(2S)-1,1,1-trifluoro-3-hydroxypropan-2-ol", "Methylamine", "Acid catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add (2S)-1,1,1-trifluoro-3-hydroxypropan-2-ol and methylamine to a reaction vessel.", "Step 2: Add an acid catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature and stir for a specific time period.", "Step 4: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt.", "Step 5: Isolate the product by filtration or other suitable methods and dry it under vacuum." ] }

CAS RN

2763741-45-1

Molecular Formula

C4H9ClF3NO

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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